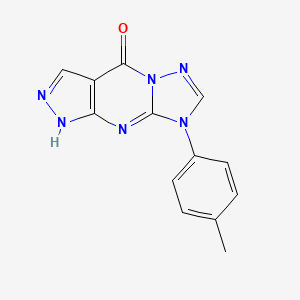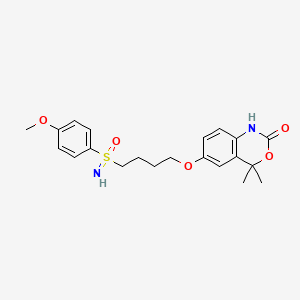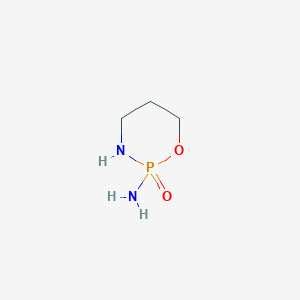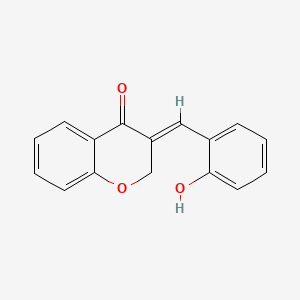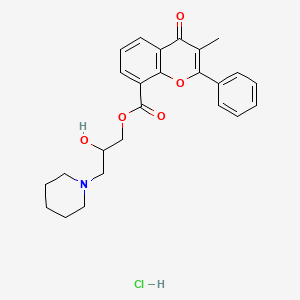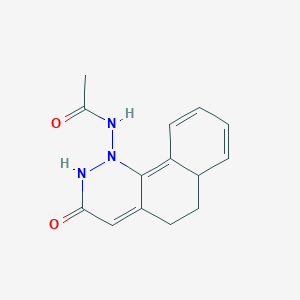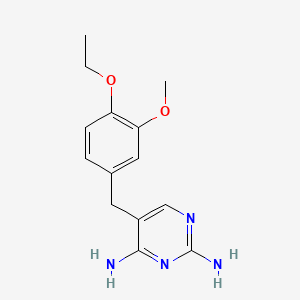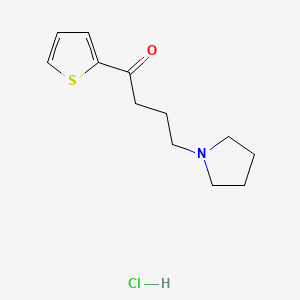
Hydantoin, 5-sec-butyl-3-(3-(dimethylamino)propyl)-2-thio-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydantoin, 5-sec-butyl-3-(3-(dimethylamino)propyl)-2-thio- is a complex organic compound that belongs to the hydantoin family. Hydantoins are heterocyclic compounds containing a five-membered ring structure composed of three carbon atoms, one nitrogen atom, and one oxygen atom. The specific compound is characterized by the presence of a sec-butyl group, a dimethylamino propyl group, and a thio group, making it a unique derivative of hydantoin.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydantoin, 5-sec-butyl-3-(3-(dimethylamino)propyl)-2-thio- typically involves the following steps:
Formation of the Hydantoin Ring: The initial step involves the cyclization of amino acids or their derivatives to form the hydantoin ring. This can be achieved through the Bucherer-Bergs reaction, which involves the reaction of an amino acid with potassium cyanate and ammonium carbonate.
Introduction of the Sec-Butyl Group: The sec-butyl group can be introduced through alkylation reactions using sec-butyl halides in the presence of a strong base such as sodium hydride.
Attachment of the Dimethylamino Propyl Group: This step involves the reaction of the hydantoin derivative with 3-dimethylaminopropyl chloride in the presence of a base like triethylamine.
Incorporation of the Thio Group:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
Hydantoin, 5-sec-butyl-3-(3-(dimethylamino)propyl)-2-thio- undergoes various chemical reactions, including:
Oxidation: The thio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions to form corresponding hydantoins with reduced functional groups using reducing agents like lithium aluminum hydride.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Alkyl halides, acyl chlorides, triethylamine as base.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced hydantoins.
Substitution: Various substituted hydantoins depending on the reagents used.
Scientific Research Applications
Hydantoin, 5-sec-butyl-3-(3-(dimethylamino)propyl)-2-thio- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Hydantoin, 5-sec-butyl-3-(3-(dimethylamino)propyl)-2-thio- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The presence of the dimethylamino group allows it to interact with nucleophilic sites, while the thio group can form covalent bonds with electrophilic centers.
Comparison with Similar Compounds
Similar Compounds
Hydantoin: The parent compound with a simpler structure.
5-sec-Butyl-3-(3-(dimethylamino)propyl)hydantoin: Lacks the thio group.
5-sec-Butyl-3-(3-(dimethylamino)propyl)-2-oxo-hydantoin: Contains an oxo group instead of a thio group.
Uniqueness
Hydantoin, 5-sec-butyl-3-(3-(dimethylamino)propyl)-2-thio- is unique due to the presence of the thio group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
86503-14-2 |
|---|---|
Molecular Formula |
C12H23N3OS |
Molecular Weight |
257.40 g/mol |
IUPAC Name |
(5R)-5-[(2R)-butan-2-yl]-3-[3-(dimethylamino)propyl]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C12H23N3OS/c1-5-9(2)10-11(16)15(12(17)13-10)8-6-7-14(3)4/h9-10H,5-8H2,1-4H3,(H,13,17)/t9-,10-/m1/s1 |
InChI Key |
WISIUVFMEVODAQ-NXEZZACHSA-N |
Isomeric SMILES |
CC[C@@H](C)[C@@H]1C(=O)N(C(=S)N1)CCCN(C)C |
Canonical SMILES |
CCC(C)C1C(=O)N(C(=S)N1)CCCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



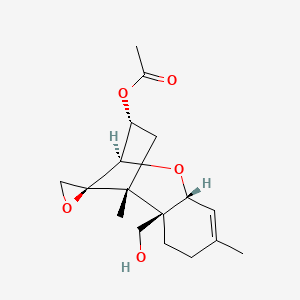

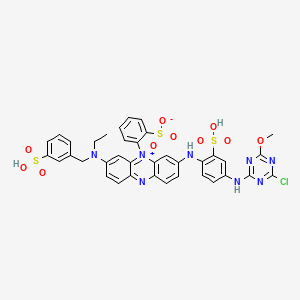
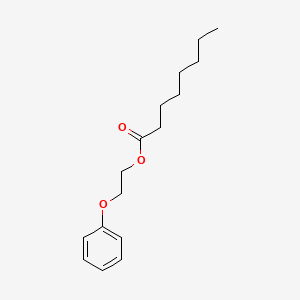
![3-(Nitromethyl)phenyl [1-(aminomethyl)cyclohexyl]acetate](/img/structure/B12750070.png)
